Comparative Potency of MRGPRX2 Antagonists in Functional Assays
This evidence dimension compares the reported potencies of various MRGPRX2 antagonists in functional assays. While Mrgx2 antagonist-1 is described as a 'potent' antagonist in its patent applications, specific IC50 values from recombinant or cellular assays are not publicly disclosed in the available vendor or patent literature . In contrast, several other MRGPRX2 antagonists have published IC50 data, providing a quantitative benchmark for the class. For instance, Compound B demonstrates high potency with an IC50 of 0.42 nM in blocking Substance P-mediated degranulation in human skin mast cells [1]. PSB-172656 has a reported IC50 of 5.26 nM in a recombinant RBL-MRGPRX2 cell line . The stark difference in potency between GE1111 (IC50 5 µM) and these sub-nanomolar antagonists highlights the critical importance of verifying specific, comparator-matched assay data, as class membership alone is not a reliable predictor of potency .
| Evidence Dimension | Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | Described as 'potent' but specific IC50 not publicly disclosed |
| Comparator Or Baseline | Compound B: 0.42 nM; PSB-172656: 5.26 nM; GE1111: 5,000 nM |
| Quantified Difference | N/A (Target compound IC50 not available for direct comparison) |
| Conditions | Human skin mast cell degranulation (Compound B); Recombinant RBL-MRGPRX2 cell line (PSB-172656); MRGPRX2 activation assay (GE1111) |
Why This Matters
Understanding the potency landscape is crucial for experimental design and selecting the appropriate tool compound for a given model system.
- [1] Introduction. *Frontiers in Immunology*. Two novel and structurally distinct MRGPRX2 antagonists were identified. View Source
